

physical and chemical properties of 2-Epitormentic acid

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Compound of Interest

Compound Name: 2-Epitormentic acid

Cat. No.: B1179339

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An In-depth Technical Guide to 2-Epitormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Epitormentic acid, a natural pentacyclic triterpenoid, is a stereoisomer of the more commonly known tormentic acid. Its systematic name is 2 β ,3 β ,19 α -trihydroxy-urs-12-en-28-oic acid, and it is identified by the CAS number 119725-19-8. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and its biological activities, with a focus on its potential as a therapeutic agent.

Physical and Chemical Properties

While extensive quantitative data for **2-Epitormentic acid** is not widely available, the following table summarizes its known properties, largely based on information from commercial suppliers and comparison with its parent compound, tormentic acid.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₅	Calculated
Molecular Weight	488.7 g/mol	[1]
CAS Number	119725-19-8	[1]
Appearance	Powder	[1]
Purity	≥98%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Predicted Boiling Point	741.5±60.0 °C (for a related glycoside)	[2]

Note: Further experimental determination of properties such as melting point and specific solubility values is required for a complete physicochemical profile.

Spectral Data

Detailed spectral data for **2-Epitormentic acid** is not readily available in public databases. However, based on its structural relationship to tormentic acid and other ursane-type triterpenoids, the following characteristic spectral features can be anticipated:

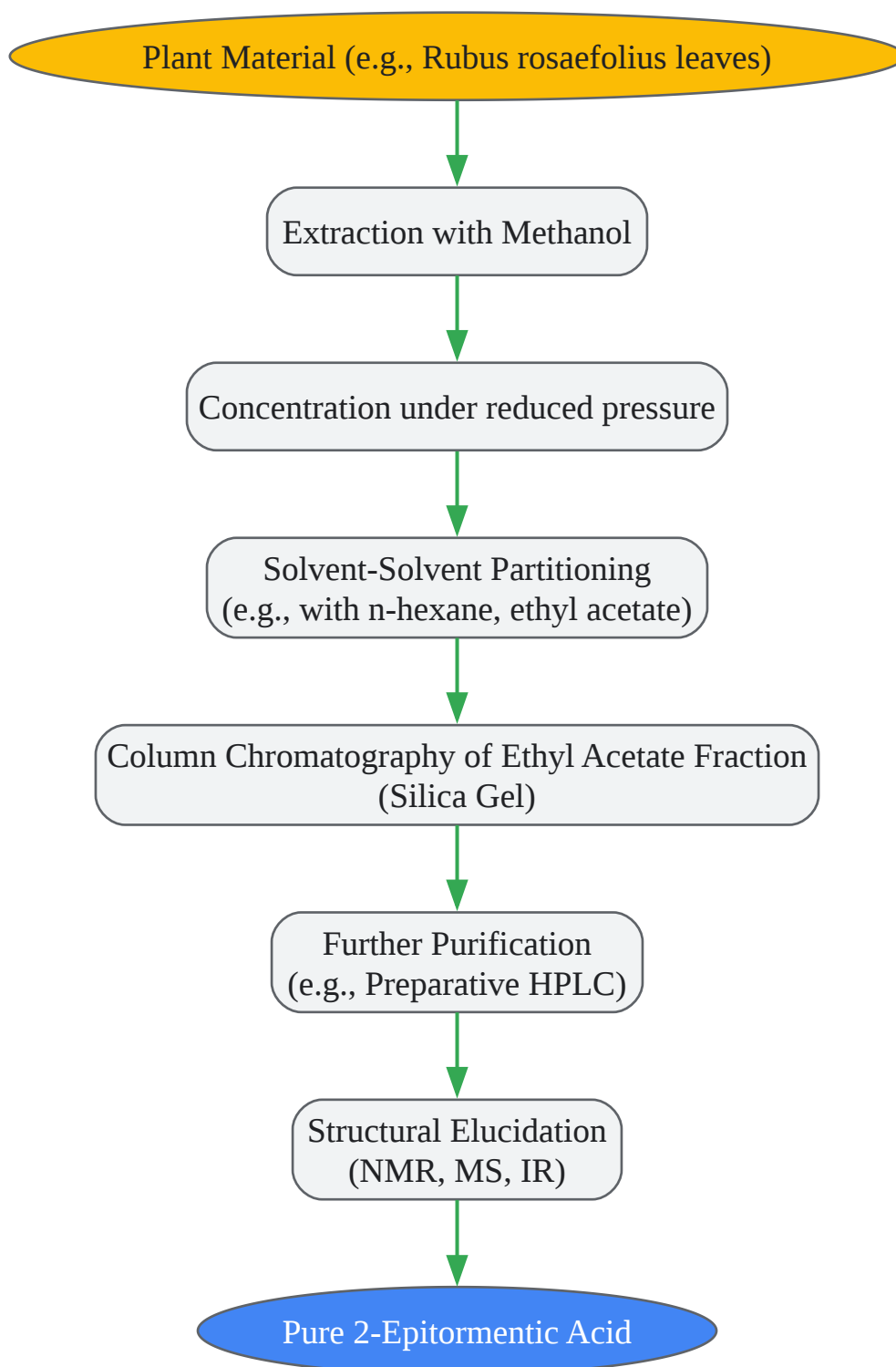
- ¹H NMR: The spectrum is expected to show characteristic signals for the ursane skeleton, including several methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups. The change in stereochemistry at the C-2 position compared to tormentic acid would result in distinct chemical shifts and coupling constants for the protons in the A-ring.
- ¹³C NMR: The spectrum would display 30 carbon signals corresponding to the ursane framework. The chemical shifts of C-2 and adjacent carbons would be indicative of the β-hydroxyl group configuration.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 488.7 g/mol , along with characteristic fragmentation patterns for ursane-type triterpenoids.

Experimental Protocols

Isolation of Triterpenoids from Rubus Species (General Protocol)

While a specific protocol for the isolation of **2-Epitormentic acid** is not detailed in the available literature, a general procedure for the extraction and isolation of triterpenoids from plants of the Rubus genus, a known source of this compound, is outlined below. This protocol can be adapted and optimized for the specific plant material.



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General workflow for the isolation of **2-Epitormentic acid**.

Methodology:

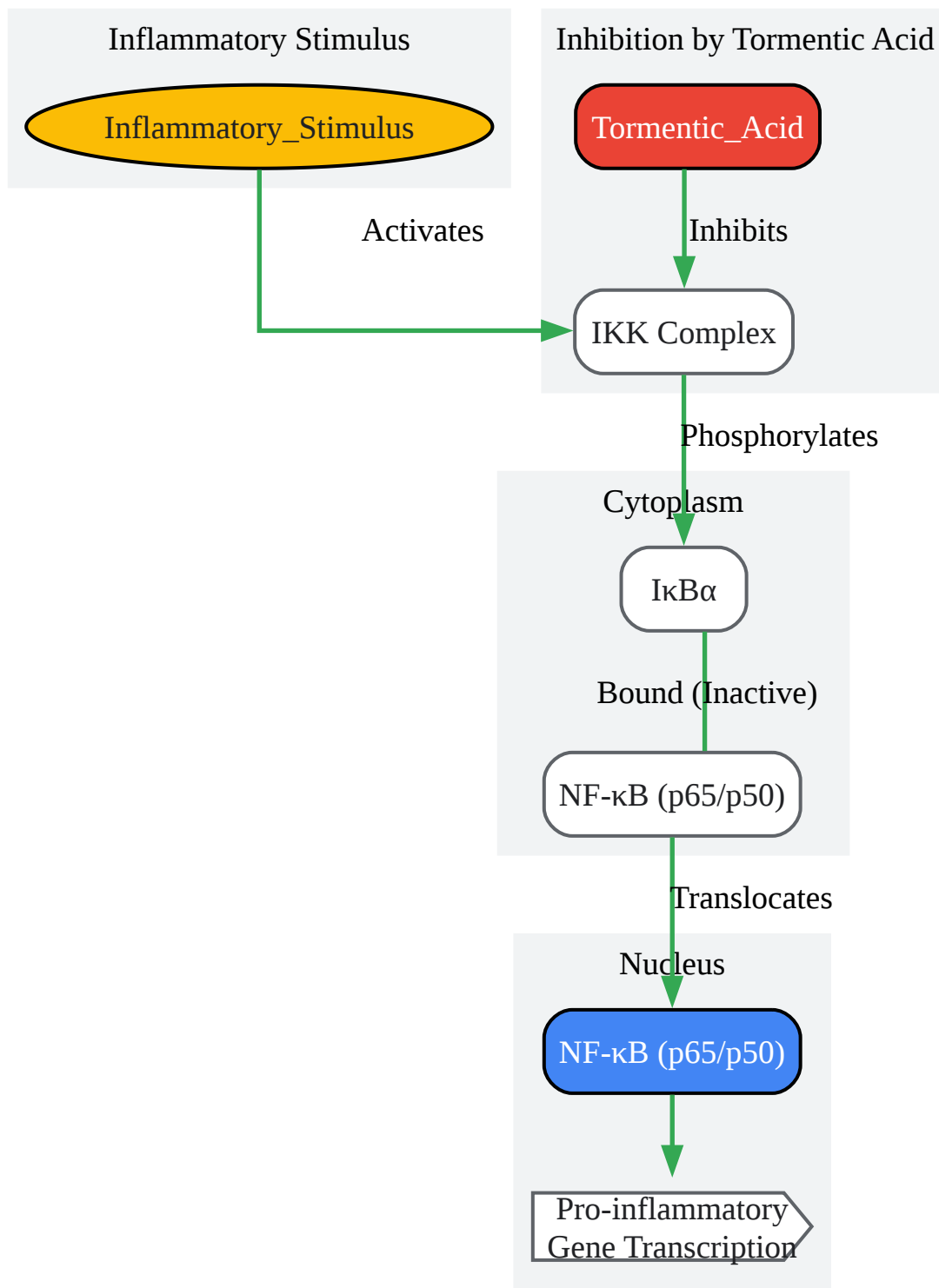
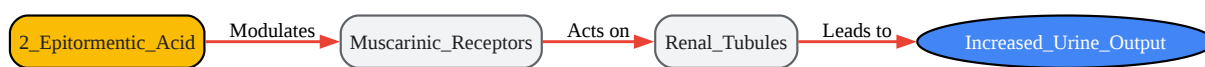
- **Extraction:** The dried and powdered plant material is extracted with methanol at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate different classes of compounds.
- **Purification:** Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
- **Characterization:** The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

Biological Activity and Signaling Pathways

2-Epitormentic acid has demonstrated noteworthy biological activities, including diuretic and trypanocidal effects. While the precise signaling pathways for **2-Epitormentic acid** are still under investigation, the mechanisms of its parent compound, tormentic acid, provide valuable insights into its potential modes of action.

Diuretic Activity

2-Epitormentic acid has been shown to possess diuretic properties.[4] Studies suggest that its mechanism of action may involve the modulation of muscarinic receptors, leading to an increase in urine output.[5]



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